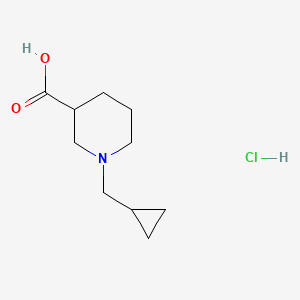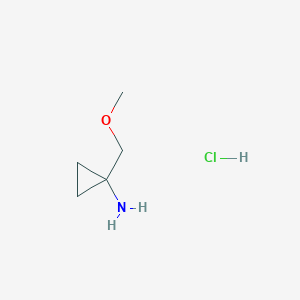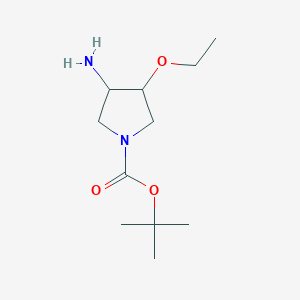
1-Fluoro-3-iodo-5-methoxybenzene
Übersicht
Beschreibung
1-Fluoro-3-iodo-5-methoxybenzene is a chemical compound with the molecular formula C7H6FIO. It has a molecular weight of 252.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound .Wissenschaftliche Forschungsanwendungen
Conformational Studies in Organic Chemistry
- Investigation of Conformational Properties : The study by Barnes et al. (1989) investigated the conformation of α,α,α-trifluoroanisoles, including compounds similar to 1-Fluoro-3-iodo-5-methoxybenzene, through nuclear magnetic resonance (NMR) spectra. This research helps in understanding the potential governing rotation about the phenyl O-bond in such molecules, providing insights into their structural properties (Barnes et al., 1989).
Applications in Organic Synthesis
Copper(I)-Catalyzed Arylation of Amines : Averin et al. (2017) explored the arylation of adamantane-containing amines using compounds like this compound. This study highlights the application of such compounds in facilitating N-arylation products in organic synthesis, dependent on the amine structure and substituent nature (Averin et al., 2017).
Electrophilic Aromatic Substitution : Research by Banks et al. (2003) on 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate revealed its utility in the fluorination of aromatic substrates such as benzene and methoxybenzene. This demonstrates the role of related compounds in electrophilic aromatic substitution reactions (Banks et al., 2003).
Reaction Mechanisms and Catalysis
Study of SNAr Reaction Mechanisms : Cervera et al. (1996) investigated the substitution reactions of compounds like 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene, which are structurally similar to this compound. This research contributes to understanding the mechanisms of SNAr orbital-controlled processes in organic chemistry (Cervera et al., 1996).
Platinum-Mediated Hydrogenation Studies : Baramov et al. (2017) explored the platinum-mediated hydrogenation of iodo-nitroaromatics, closely related to this compound. Their study provides insights into the challenges of selectivity and catalyst deactivation in such processes (Baramov et al., 2017).
Molecular Structure and Properties
- Crystallographic Studies : Saeed et al. (2009) conducted a crystallographic study on 2-Fluoro-N-(4-methoxyphenyl)benzamide, related to this compound. This research contributes to understanding the molecular structure and intermolecular interactions in such compounds (Saeed et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Fluoro-3-iodo-5-methoxybenzene is the benzene ring . The benzene ring is a key structural component in many biological molecules, and its reactivity plays a crucial role in various biochemical processes.
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound is part of the broader class of reactions involving carbocation intermediates . These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Pharmacokinetics
Its molecular weight is 25203 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and more bioavailable .
Result of Action
The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . This can lead to the formation of new compounds with potentially different biological activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature . Additionally, the compound’s stability and reactivity may be influenced by the presence of other substances in the environment .
Eigenschaften
IUPAC Name |
1-fluoro-3-iodo-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYCEKFVMRKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)


![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)

![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)
